molecular formula C8H6N2O3 B1355421 5-Nitroisoindolin-1-one CAS No. 876343-38-3

5-Nitroisoindolin-1-one

Cat. No.: B1355421
CAS No.: 876343-38-3
M. Wt: 178.14 g/mol
InChI Key: CZXUANYPXDFFOG-UHFFFAOYSA-N
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Description

5-Nitroisoindolin-1-one is a heterocyclic organic compound with the molecular formula C8H6N2O3. It is characterized by a nitro group (-NO2) attached to the isoindolinone core structure.

Biochemical Analysis

Biochemical Properties

5-Nitroisoindolin-1-one plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as phosphoinositide 3-kinase gamma (PI3Kγ), which is involved in cell signaling pathways . The interaction between this compound and PI3Kγ inhibits the enzyme’s activity, leading to a decrease in the downstream signaling pathways that promote cell proliferation and survival. This compound also interacts with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it inhibits the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis . This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, this compound affects cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of PI3Kγ, where it forms hydrogen bonds and hydrophobic interactions with key amino acid residues . This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream targets such as AKT. As a result, the PI3K/AKT/mTOR signaling pathway is disrupted, leading to decreased cell proliferation and increased apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and reduce inflammation without causing significant toxicity . At high doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies depending on the animal model and the route of administration.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination . The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and reduction reactions. These metabolic processes result in the formation of various metabolites that can be further conjugated and excreted from the body . The interaction of this compound with these enzymes can also affect the metabolic flux and levels of other metabolites in the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The distribution of this compound within the body can also be influenced by factors such as tissue perfusion and the presence of binding sites.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity of this compound can be modulated by its subcellular localization, as it interacts with different biomolecules in each compartment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroisoindolin-1-one typically involves the nitration of isoindolinone derivatives. One common method includes the reaction of phthalic anhydride with an appropriate amine to form phthalimides, which are then reduced to hemiacetals. These intermediates undergo nitration to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Nitroisoindolin-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used under basic conditions.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-nitro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8-7-2-1-6(10(12)13)3-5(7)4-9-8/h1-3H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXUANYPXDFFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554126
Record name 5-Nitro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876343-38-3
Record name 5-Nitro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2,3-dihydro-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

AIBN (84 mg, 0.51), NBS (1.1 gram, 6.4 mmol), and the methyl 2-methyl-4-nitrobenzoate (1 g, 5.1 mmol) from step 1 of this example were suspended in CCl4 and the mixture heated under N2 at 79 C overnight. The solution was filtered, and concentrated in vacuum. The residue was dissolved in 7 N ammonia in methanol (15 ml) and the solution stirred for 2 hours at RT. The mixture was concentrated in vacuum. and the resulting solid suspended in EtOAc (21.5 ml), heated at 80° C. for 30 minutes with stirring, cooled RT and aged at −20° C. for the 3 days. The solid was isolated by filtration to give the titled compound.
Name
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84 mg
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reactant
Reaction Step One
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1.1 g
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reactant
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1 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A suspension of methyl 2-(bromomethyl)-4-nitrobenzoate in ammonium solution (7 N in methanol, 5 mL) was stirred at room temperature for 2 hours and concentrated in vacuum to obtain a yellow solid. This crude solid was triturated with ethyl acetate (15 mL) and was then cooled at −20° C. The mixture was filtered to obtain the product 5-nitroisoindolin-1-one as yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 9.04 (br s, 1H), 8.48 (d, 1H, J=2.0 Hz), 8.25 (dd, 1H, J=2.0 Hz, 8.4 Hz), 7.91 (d, 1H, J=8.4 Hz), 4.51 (s, 2H).
Quantity
0 (± 1) mol
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5 mL
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

AIBN (58.6 mg, 0.357 mmol), NBS (785 mg, 4.46 mmol), and 2-methyl-4-nitrobenzoic acid methyl ester (696 mg, 3.57 mmol) were suspended in CCl4 (35 mL) in a sealed tube. The above mixture was flushed with N2 for 5 min and heated at 80° C. for 22 h. After cooling, the solid was filtered off and the filtrate was concentrated to dryness to obtain a crude light-brown solid. To above solid was added NH3 (7 N in MeOH, 5 mL), and the mixture was stirred at rt for 2 h and concentrated in vacuo to obtain a yellow solid. This crude solid was triturated with EtOAc (15 mL) and was then cooled at −20° C. The mixture was filtered to obtain the title compound as yellow solid. 1H NMR (DMSO-d6, 400 MHz): δ=4.51 (s, 2H), 7.13 (brs, 2H), 7.91 (d, 1H, J=8.4 Hz), 8.25 (dd, 1H, J=2.0 & 8.4 Hz), 8.48 (d, 1H, J=2.0 Hz), 9.04 (brs, 1H). MS (ES+): m/z 179.22 (100) [MH+]. HPLC: tR32 2.14 min (ZQ2000, polar—5 min).
Name
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58.6 mg
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reactant
Reaction Step One
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785 mg
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696 mg
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35 mL
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5 mL
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reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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